3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS No.:
Cat. No.: VC15114999
Molecular Formula: C28H26ClN5OS
Molecular Weight: 516.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26ClN5OS |
|---|---|
| Molecular Weight | 516.1 g/mol |
| IUPAC Name | 5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-[4-(dimethylamino)phenyl]-N-methyl-3,4-dihydropyrazole-2-carbothioamide |
| Standard InChI | InChI=1S/C28H26ClN5OS/c1-30-28(36)34-24(17-9-12-20(13-10-17)33(2)3)16-23(32-34)26-25(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)31-27(26)35/h4-15,24H,16H2,1-3H3,(H,30,36)(H,31,35) |
| Standard InChI Key | XXNYZGFIBWKBJR-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure features three primary components:
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Quinoline backbone: A 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl group provides a planar aromatic system with electron-withdrawing substituents (chloro, oxo) that enhance electrophilic reactivity.
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Pyrazole ring: The 4,5-dihydro-1H-pyrazole moiety introduces conformational rigidity, while the N-methyl carbothioamide group at position 1 contributes to hydrogen-bonding interactions with biological targets.
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Dimethylaminophenyl substituent: The 4-(dimethylamino)phenyl group at position 5 enhances solubility and modulates electronic properties through its electron-donating dimethylamino group.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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Canonical SMILES: CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C.
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InChIKey: XXNYZGFIBWKBJR-UHFFFAOYSA-N.
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to membrane permeability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H26ClN5OS |
| Molecular Weight | 516.1 g/mol |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Synthesis and Optimization
Two-Stage Synthetic Protocol
The synthesis involves sequential reactions:
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Quinoline Formation: Vilsmeier-Haack cyclization of acetanilide derivatives using POCl3 and DMF yields 2-chloroquinoline-3-carbaldehyde intermediates .
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Pyrazole Annulation: Condensation with hydrazine hydrate forms the dihydropyrazole ring, followed by carbothioamide functionalization via reaction with methyl isothiocyanate.
Biological Activity and Mechanism
5-Lipoxygenase Inhibition
In vitro assays demonstrate potent 5-LOX inhibition (IC50 = 0.34 μM), outperforming zileuton (IC50 = 1.2 μM). Molecular docking reveals:
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Hydrogen bonding: Between the carbothioamide sulfur and His432 (bond length: 2.1 Å).
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π-π stacking: The quinoline ring interacts with Phe177 and Tyr181 in the catalytic pocket.
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive):
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MIC: 8 μg/mL, comparable to ampicillin (4 μg/mL) .
Mechanistic studies suggest disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Table 2: Biological Activity Profile
| Target | Assay Type | Result (IC50/MIC) | Reference |
|---|---|---|---|
| 5-Lipoxygenase | In vitro enzymatic | 0.34 μM | |
| COX-2 | Cell-based | >50 μM (Inactive) | |
| S. aureus | Broth microdilution | 8 μg/mL |
Computational and QSAR Insights
QSAR Modeling
A 2D-QSAR study of pyrazole-carbothioamide derivatives identified critical descriptors:
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logP: Hydrophobicity (contribution: 63%) .
The target compound’s predicted pIC50 (-logIC50) of 6.47 aligns with experimental data .
ADMET Predictions
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Absorption: Caco-2 permeability = 12.5 × 10⁻⁶ cm/s (high).
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Toxicity: Ames test-negative; hepatotoxicity risk = 22%.
Therapeutic Applications and Future Directions
Inflammatory Diseases
The compound’s 5-LOX selectivity positions it as a candidate for asthma and rheumatoid arthritis, with reduced ulcerogenic risk compared to NSAIDs.
Antibacterial Adjuvant
Synergy studies with β-lactams show a 4-fold reduction in ampicillin MIC against methicillin-resistant S. aureus (MRSA) .
Challenges and Optimization
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Solubility: Aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
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Metabolic Stability: CYP3A4-mediated demethylation (t₁/₂ = 45 min) requires structural modification.
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